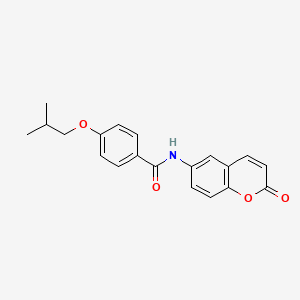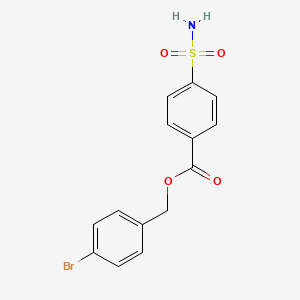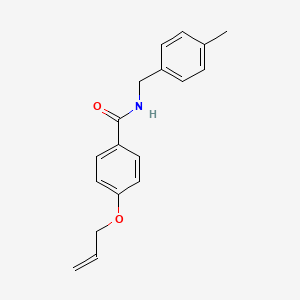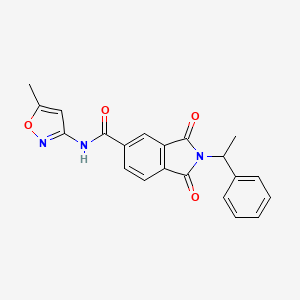![molecular formula C14H22ClNOS B4407720 4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4407720.png)
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride
描述
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which is responsible for the production of ATP in the electron transport chain. MPTP hydrochloride has been used to study Parkinson's disease, as it can induce parkinsonism in humans and animals.
作用机制
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride is a potent inhibitor of mitochondrial complex I, which is responsible for the production of ATP in the electron transport chain. By inhibiting complex I, this compound hydrochloride disrupts the energy metabolism of cells, leading to oxidative stress and cell death. Dopaminergic neurons in the substantia nigra are particularly vulnerable to the effects of this compound hydrochloride, as they have high energy requirements and rely heavily on oxidative phosphorylation for ATP production.
Biochemical and Physiological Effects:
This compound hydrochloride induces parkinsonism by selectively destroying dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. This compound hydrochloride also causes oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
实验室实验的优点和局限性
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride is a useful tool for studying Parkinson's disease, as it can induce parkinsonism in humans and animals. Animal models of Parkinson's disease have been used to study the disease pathology, as well as to test potential treatments for the disease. However, there are some limitations to the use of this compound hydrochloride in lab experiments. For example, the effects of this compound hydrochloride may not fully replicate the complex pathology of Parkinson's disease, and the dose-response relationship may not be linear.
未来方向
There are many potential future directions for 4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride research. One area of focus is the development of new animal models of Parkinson's disease that more accurately replicate the disease pathology. Another area of focus is the development of new treatments for Parkinson's disease that target the specific mechanisms of this compound hydrochloride-induced neurodegeneration. Additionally, this compound hydrochloride may have applications in other areas of research, such as mitochondrial biology and neuroinflammation.
科学研究应用
4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride hydrochloride has been widely used in scientific research as a tool to study Parkinson's disease. It can induce parkinsonism in humans and animals by selectively destroying dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This compound hydrochloride has been used to develop animal models of Parkinson's disease, which have been used to study the disease pathology, as well as to test potential treatments for the disease.
属性
IUPAC Name |
4-[3-(4-methylphenyl)sulfanylpropyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS.ClH/c1-13-3-5-14(6-4-13)17-12-2-7-15-8-10-16-11-9-15;/h3-6H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJRLLCQJGJIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4407638.png)
![4-{2-[2-(allyloxy)phenoxy]ethyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4407649.png)
![1-allyl-5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407667.png)
![4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407674.png)
![4-[(ethylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4407680.png)
![3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole](/img/structure/B4407685.png)
![4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4407691.png)



![4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride](/img/structure/B4407726.png)
![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4407736.png)
![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407743.png)
